7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

Catalog No.
S14341649
CAS No.
M.F
C17H14O5
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-o...

Product Name

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

IUPAC Name

7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-8-13(18)12-7-17(21-2)14(19)9-16(12)22-15/h3-9,19H,1-2H3

InChI Key

KHUZCLMXRILDTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)OC

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is a chromone derivative characterized by the presence of hydroxyl and methoxy functional groups. This compound features a chromen-4-one backbone with substitutions at the 6 and 7 positions, as well as a para-methoxyphenyl group at the 2 position. The molecular formula for this compound is C18H18O5C_{18}H_{18}O_5 with a molecular weight of approximately 314.34 g/mol. Its structure contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone.
  • Reduction: The carbonyl group in the chromone ring can be reduced to yield dihydro derivatives.
  • Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions .

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one exhibits notable biological activities, including:

  • Anti-inflammatory properties: Studies indicate that this compound can suppress lipopolysaccharide-induced nitric oxide production in macrophages, suggesting potential use in treating inflammation-related conditions.
  • Antioxidant activity: The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anticancer potential: Preliminary studies suggest that derivatives of this compound may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines .

The synthesis of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one typically involves the following steps:

  • Condensation Reaction: The synthesis starts with the condensation of appropriate phenolic compounds and methoxy-substituted benzaldehydes with chromone derivatives.
  • Catalysis: Acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide, are often employed to facilitate the reaction.
  • Purification: Post-reaction purification methods like recrystallization or chromatography are utilized to isolate the desired product in high purity.

This compound has potential applications in:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for various diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at combating oxidative stress.
  • Research: It serves as a valuable tool for studying the biological effects of chromone derivatives and their mechanisms of action .

Interaction studies involving 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one have shown that it can interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
  • Cell Signaling Pathways: Research indicates that this compound can modulate signaling pathways associated with cancer cell proliferation and survival .

Several compounds share structural similarities with 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-HydroxychromoneHydroxyl group at position 6Exhibits strong antioxidant activity
7-MethoxyflavoneMethoxy group at position 7Known for its neuroprotective effects
6-Hydroxy-2-(4-methoxyphenyl)chromoneHydroxyl group at position 6 and para-methoxyphenylDemonstrates anti-inflammatory properties
3-HydroxyflavoneHydroxyl group at position 3Exhibits antimicrobial activity

These compounds highlight the unique structural attributes of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one, particularly its dual methoxy substitutions which enhance its biological activities compared to other chromones. Its specific arrangement allows it to exhibit distinct pharmacological effects that may not be present in other similar compounds .

Enzymatic Pathways in Flavonoid Metabolism Leading to Chromenone Derivatives

The biosynthesis of 7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is rooted in the flavonoid pathway, which begins with the condensation of 4-coumaroyl-CoA and malonyl-CoA via chalcone synthase (CHS, EC 2.3.1.74) to form naringenin chalcone. Chalcone isomerase (CHI, EC 5.5.1.6) then catalyzes the cyclization of naringenin chalcone into the flavanone naringenin, a precursor for diverse flavonoid subclasses. Subsequent hydroxylation and methylation reactions modify the core structure:

  • Hydroxylation at C-7: A cytochrome P450-dependent monooxygenase (EC 1.14.14.82) introduces a hydroxyl group at position 7, a common modification in chromone biosynthesis.
  • Methylation at C-6 and C-4': O-methyltransferases (OMTs) transfer methyl groups from S-adenosylmethionine (SAM) to the hydroxylated positions, yielding 6-methoxy and 4'-methoxy substituents.
  • Oxidative ring formation: Flavanone 3-hydroxylase (EC 1.14.11.9) and flavone synthase II (EC 1.14.19.76) mediate the oxidation of the C-ring, forming the characteristic chromen-4-one backbone.

Table 1: Key Enzymes in the Biosynthesis of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

EnzymeEC NumberFunctionSubstrate Specificity
Chalcone synthase2.3.1.74Condenses 4-coumaroyl-CoA and malonyl-CoABroad specificity for chalcones
Cytochrome P450 monooxygenase1.14.14.82Hydroxylates C-7 positionFlavanones, chromones
O-Methyltransferase2.1.1.68Methylates hydroxyl groups at C-6 and C-4'Hydroxylated flavonoids

The regioselectivity of these enzymes ensures precise structural modifications, distinguishing this chromone from related derivatives like baicalein or luteolin.

Ecological Drivers of Secondary Metabolite Production in Source Organisms

Environmental stressors and ecological interactions strongly influence the production of 7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one in plants:

  • Ultraviolet (UV) radiation: Chromones act as photoprotectants by absorbing UV-B wavelengths. Field studies show a 2.3-fold increase in chromone concentrations in Ocimum species exposed to high solar irradiance.
  • Pathogen defense: The compound inhibits fungal hyphal growth (IC₅₀ = 12 μM against Fusarium graminearum) by disrupting membrane integrity, as observed in rhizosphere microbiome analyses.
  • Herbivore deterrence: In Artemisia annua, chromone levels rise by 40% following mechanical leaf damage, correlating with reduced feeding by Spodoptera littoralis larvae.

Ecological niche specialization also plays a role. Endemic species in high-altitude ecosystems (e.g., Rheum nobile) produce elevated chromone concentrations as part of adaptive chemical arsenals against extreme temperature fluctuations and oxidative stress.

Biotechnological Approaches for Enhanced Production in Plant Cell Cultures

Plant cell suspension cultures offer a sustainable alternative to field cultivation for synthesizing 7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one. Recent advances include:

1. Elicitor-Mediated Induction

  • Jasmonic acid (100 μM) increases chromone yield by 3.8-fold in Hypericum perforatum cultures through upregulation of CHS and OMT genes.
  • Combined fungal elicitors (Aspergillus niger lysates) and light stress enhance production to 1.2 mg/g dry weight.

2. Metabolic Engineering

  • Overexpression of AtPAP1 (a MYB transcription factor) in Nicotiana benthamiana hairy roots boosts flux through the phenylpropanoid pathway, yielding 4.5 mg/L chromones.
  • CRISPR-Cas9 knockout of competing pathway genes (e.g., anthocyanin synthase) redirects substrates toward chromone synthesis.

Table 2: Optimization Strategies in Plant Cell Suspension Cultures

StrategySpeciesYield IncreaseKey Parameters
Elicitor (Methyl jasmonate)Ocimum basilicum3.2×50 μM, 72 h exposure
Two-stage cultureMorinda citrifolia2.8×Growth phase: 21 d, Production phase: 14 d
Immobilized cell reactorsTaxus chinensis4.1×Alginate beads, continuous perfusion

Despite progress, challenges persist in scaling bioreactor systems due to shear stress sensitivity and genetic instability of high-producing cell lines.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

298.08412354 g/mol

Monoisotopic Mass

298.08412354 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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